molecular formula C27H42O B099512 Cholesta-4,7-dien-3-one CAS No. 16826-35-0

Cholesta-4,7-dien-3-one

Cat. No. B099512
CAS RN: 16826-35-0
M. Wt: 382.6 g/mol
InChI Key: SLFZVVVDTKTSRR-JRFVBUDKSA-N
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Description

Cholesta-4,7-dien-3-one is a chemical compound with the molecular formula C27H42O . It has an average mass of 382.622 Da and a monoisotopic mass of 382.323578 Da .


Synthesis Analysis

Cholesta-4,7-dien-3-one can be synthesized from cholesterol . The process involves oxidation with dimethyl sulfoxide and dicyclohexycabodiimide (DMSO DCC) to obtain cholest-5-en-3-one, which is then oxidized with chloranil to produce cholesta-4,7-dien-3-one .


Molecular Structure Analysis

The molecular structure of Cholesta-4,7-dien-3-one consists of 27 carbon atoms, 42 hydrogen atoms, and one oxygen atom . It has 6 defined stereocentres .


Chemical Reactions Analysis

Cholesta-4,7-dien-3-one can be converted to cholest-4-en-3-one through a two-step process: isomerization of the 7-bond to the 6-position followed by reduction of the double bond . The reaction is affected by factors such as pH and substrate concentration .


Physical And Chemical Properties Analysis

Cholesta-4,7-dien-3-one has an average mass of 382.622 Da and a monoisotopic mass of 382.323578 Da . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

1. Formation in Animal Tissues

Cholesta-4,7-dien-3-one has been identified as a product formed in various tissues of rats, such as in the stomach and small intestine. It is formed not directly from cholesterol but from dehydrocholesterol, with significant activity observed in the mucous membrane of the small intestine and the secretory part of the stomach. This suggests a potential link between its formation and certain physiological processes like hydrochloric acid secretion by mucous tissue (Nikolenko, Morozova, & Vendt, 1979).

2. Synthesis Techniques

Research has also explored efficient synthesis methods for cholesta-4,7-dien-3-one derivatives. For instance, cholesta-4,6-dien-3-one was produced via dehydrobromination of 7-bromocholesterol, followed by several chemical treatments leading to cholesta-1,5,7-trien-3β-ol (Tachibana, 1986).

3. Metabolic Studies in Liver

Studies have examined the metabolism of cholesta-4,7-dien-3-one derivatives in liver homogenates. Research on rat liver homogenate preparations showed how cholesta-7,14-dien-3β-ol metabolizes under different conditions, shedding light on the metabolic pathways of similar compounds (Lutsky, Martin, & Schroepfer, 1971).

4. Role in Cholesterol Metabolism

Research into the inhibition of cholesterol biosynthesis has identified cholesta-5,7,9-trienol-3β-ol, a related compound, as a potent inhibitor in MRC-5 fibroblasts. This type of research aids in understanding the broader context of sterol metabolism and its regulatory mechanisms (Shakespeare & Wilton, 1980).

5. Electrochemical Studies

Cholesta-4,6-dien-3-one has been synthesized electrochemically from cholesterol. This method provides a 'green' approach to the synthesis of sterol derivatives, demonstrating the potential for sustainable production methods in organic chemistry (Hosokawa et al., 2010).

6. Enzymatic Transformation Studies

Studies on the enzymatic conversion of various sterol derivatives to cholesterol have included cholesta-4,7-dien-3-one. These studies are crucial for understanding enzymatic pathways and reactions in steroid chemistry (Akhtar, Freeman, Rahimtula, & Wilton, 1972).

Safety And Hazards

While specific safety and hazard information for Cholesta-4,7-dien-3-one is not available, general precautions should be taken while handling it. These include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

(9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,17-19,23-25H,6-9,11-16H2,1-5H3/t19-,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFZVVVDTKTSRR-JRFVBUDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937470
Record name Cholesta-4,7-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesta-4,7-dien-3-one

CAS RN

16826-35-0
Record name Cholesta-4,7-dien-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016826350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesta-4,7-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
AA Kandutsch - Journal of Lipid Research, 1963 - ASBMB
Incubation of cholesta-4,7-dien-3-one with mouse liver microsomes and TPN or TPNH resulted in the production of two new metabolites. The ultraviolet absorption spectra, …
Number of citations: 20 www.jlr.org
IA Nikolenko, RP Morozova, VP Vendt - Ukrainskii Biokhimicheskii …, 1979 - europepmc.org
Incorporation of [2-14C] sodium acetate into 7-dehydrocholesterol ketoderivative, cholesta-4, 7-dien-3-on, was studied in the tissues of the rat stomach secretory and esophageal parts …
Number of citations: 2 europepmc.org
J Kinnear, M Martin, A Faux, DS Horn… - Australian Journal of …, 1979 - CSIRO Publishing
The trienol ether (15) of cholesta-4,7-dien-3-one (4) is oxidized with peroxy acid mainly to the 6-hydroxy derivatives (6) and (7) and the corresponding cholesta-4,7-diene-3,6-dione (8). …
Number of citations: 11 www.publish.csiro.au
RM Böhme, MA Kempfle - Steroids, 1994 - Elsevier
A general synthesis of fluorescent 4,6,8(14)-trien-3-one steroids with and without an aliphatic side chain is described via 3-alkoxy-3,5,7-trienes as intermediates. The advantages of this …
Number of citations: 6 www.sciencedirect.com
IA Nikolenko - Ukrainskii Biokhimicheskii Zhurnal (1978), 1980 - europepmc.org
Inhibition of cholesterol biosynthesis with D-hypovitaminosis is shown to occur in the secretary and esophageal regions of the stomach, mucose and serous membranes of small …
Number of citations: 3 europepmc.org
K AA - Journal of Lipid Research, 1963 - europepmc.org
METABOLISM OF CHOLESTA-4,7-DIEN-3-ONE AND CHOLESTA-4,6-DIEN-3-ONE BY MOUSE LIVER MICROSOMES. - Abstract - Europe PMC Sign in | Create an account https://orcid.org …
Number of citations: 1 europepmc.org
J Saito, R Kimura, Y Kaieda, R Nishida… - Journal of insect …, 2016 - Elsevier
Early steps of the biosynthetic pathway of the insect steroid hormone ecdysone remains the “Black Box” wherein the characteristic ecdysteroid skeleton is built. 7-Dehydrocholesterol (…
Number of citations: 19 www.sciencedirect.com
NP Milner, M Nali, JM Gibson, HH Rees - Insect biochemistry, 1986 - Elsevier
The synthesis of [4- 14 C]cholesta-4,6-dien-3-one and [4- 14 C]3β-hydroxy-5α-cholestan-6-one is described. Both [4- 14 C]cholest-4-en-3-one and [4- 14 C]cholesta-4,6-dien-3-one …
Number of citations: 21 www.sciencedirect.com
AA Kandutsch - Steroids, 1967 - Elsevier
Subcellular fractions of mouse liver were tested for the presence of 3β-hydroxysteroid dehydrogenases capable of catalyzing the oxidation or reduction of certain C 27 and C 30 steroids…
Number of citations: 14 www.sciencedirect.com
S Skrede, MS Buchmann, I Björkhem - Journal of Lipid Research, 1988 - ASBMB
The bile acid precursor 7 alpha-hydroxy-4-cholesten-3-one was found to be enzymatically dehydroxylated at a slow rate by liver tissues from the rat, human, and guinea pig. The rat liver …
Number of citations: 29 www.jlr.org

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